5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19ClFN3O2 and its molecular weight is 447.89. The purity is usually 95%.
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Biological Activity
5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, mechanism of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure characterized by a pyrimido[5,4-b]indole core, substituted with a 2-chloro-6-fluorobenzyl group and a 4-methoxybenzyl group. The presence of these substituents is crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's significant antiviral properties, particularly against HIV-1. In vitro assays demonstrated that derivatives featuring the 2-chloro-6-fluorobenzyl substitution exhibited potent inhibitory effects on HIV-1 replication. For instance, compounds with this substitution showed up to picomolar activity against wild-type HIV-1 and clinically relevant mutants .
Table 1: Antiviral Activity of Related Compounds
Compound | IC50 (nM) | Target Virus | Reference |
---|---|---|---|
This compound | <1 | HIV-1 | |
6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones | <10 | HIV-1 | |
6-(2,6-difluorobenzyl) counterparts | <20 | HIV-1 |
The antiviral mechanism involves the inhibition of the HIV reverse transcriptase (RT), which is essential for viral replication. The structure of the compound allows it to bind effectively to the enzyme, disrupting its function. Notably, stereochemical configurations of the compound were found to influence its binding affinity and selectivity towards HIV RT .
Structure-Activity Relationships (SAR)
The biological activity of pyrimido[5,4-b]indole derivatives can be significantly affected by variations in their chemical structure. Substitutions at specific positions on the benzyl groups have been correlated with enhanced activity. For example:
- Chloro and Fluoro Substitutions : The presence of both chloro and fluoro groups on the benzyl moiety has been associated with increased potency against viral targets.
- Methoxy Group : The methoxy substitution on the second benzyl group appears to enhance solubility and bioavailability, contributing to overall efficacy in biological systems .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the parent compound. Researchers synthesized several analogs with different substitutions and assessed their biological activities in vitro. The results indicated that modifications leading to increased lipophilicity improved cellular uptake and antiviral efficacy.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2/c1-32-17-11-9-16(10-12-17)13-29-15-28-23-18-5-2-3-8-22(18)30(24(23)25(29)31)14-19-20(26)6-4-7-21(19)27/h2-12,15H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKXLIBHOWLALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.